N-ethyl-1,2,4-thiadiazol-5-amine
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Overview
Description
N-ethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-1,2,4-thiadiazol-5-amine can be synthesized through several methods. One common approach involves the reaction of N-chloroamidines with isothiocyanates, which yields high product yields and does not require external oxidants or transition metal catalysts . Another method involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in the presence of phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The scalability of these methods, along with the absence of additive oxidizing agents or transition metal catalysts, makes them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazoles .
Scientific Research Applications
N-ethyl-1,2,4-thiadiazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-ethyl-1,2,4-thiadiazol-5-amine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the growth of bacterial strains by interfering with their cell wall synthesis . Additionally, it can induce apoptosis in cancer cells by disrupting their cell cycle progression .
Comparison with Similar Compounds
N-ethyl-1,2,4-thiadiazol-5-amine can be compared with other thiadiazole derivatives such as:
1,3,4-thiadiazole: Known for its antimicrobial and anticancer activities.
1,2,3-thiadiazole: Exhibits antiviral and anti-inflammatory properties.
1,2,5-thiadiazole: Used in the development of new materials with unique electronic properties.
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C4H7N3S |
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Molecular Weight |
129.19 g/mol |
IUPAC Name |
N-ethyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C4H7N3S/c1-2-5-4-6-3-7-8-4/h3H,2H2,1H3,(H,5,6,7) |
InChI Key |
OJJLXUVCJDKHDT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC=NS1 |
Origin of Product |
United States |
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